molecular formula C9H5F2NO B3120137 5,6-Difluoro-1h-indole-3-carbaldehyde CAS No. 260267-07-0

5,6-Difluoro-1h-indole-3-carbaldehyde

Cat. No.: B3120137
CAS No.: 260267-07-0
M. Wt: 181.14 g/mol
InChI Key: JVFNNILBFBSJLA-UHFFFAOYSA-N
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Description

5,6-Difluoro-1h-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5F2NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and an aldehyde group at the 3 position .

Mechanism of Action

Target of Action

5,6-Difluoro-1H-indole-3-carbaldehyde is a member of the indole family, which are known to be precursors for the synthesis of active molecules Indole derivatives are known to be involved in a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .

Mode of Action

It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This suggests that this compound may interact with its targets through these mechanisms, leading to changes in the targets’ function and potentially contributing to its biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound may affect multiple pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1h-indole-3-carbaldehyde typically involves the introduction of fluorine atoms into the indole ring followed by the formation of the aldehyde group. One common method is the electrophilic fluorination of 1H-indole-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1h-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Difluoro-1h-indole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-1h-indole-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the presence of the aldehyde group. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

5,6-difluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFNNILBFBSJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5,6-difluoro-1H-indole (1.0 g) in N,N-dimethylformamide (10 mL) was added phosphoryl chloride (1.2 g) at 0° C., and this mixture was stirred at room temperature for 4 hours. To this mixture was added 2 mol/L aqueous sodium hydroxide solution (5 mL), and this resulting mixture was stirred at 70° C. for 0.5 hours. After cooling to ambient temperature, this mixture was poured into 1 mol/L hydrochloric acid and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (1.1 g).
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1 g
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1.2 g
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10 mL
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of oxalyl chloride (1.21 mL, 13.8 mmol) in CH2Cl2 (40 mL) was added a solution of DMF (2.02 mL) in CH2Cl2 (40.0 mL). The reaction was stirred for 30 min, then 5,6-difluoro-1H-indole [169674-01-5] (2.00 g, 13.1 mmol) was added in one portion. The reaction mixture was allowed to warm to RT overnight. Volatiles were evaporated, and the residue was taken up in THF (20 mL) and 20% aqueous ammonium acetate solution (20 mL). The resulting mixture was heated to reflux for 30 min. After cooling, the mixture was treated with saturated aqueous NaHCO3 solution and extracted three times with EtOAc. The combined organic layers were dried (phase separator) and evaporated in vacuo to afford the title compound as a beige solid: MS (LC/MS): 182.0 [M+H]+; tR (HPLC conditions c): 3.94 min. The material thus obtained was used in the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.21 mL
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40 mL
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Reaction Step One
Name
Quantity
2.02 mL
Type
reactant
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Quantity
40 mL
Type
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Quantity
2 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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